Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine
Description
Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine is a bicyclic amine derivative containing a partially saturated 1,3-benzothiazole core. Its structure features a methyl group at position 2 of the benzothiazole ring and a methylamine substituent attached via a methylene bridge at position 4.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-7-12-10-8(6-11-2)4-3-5-9(10)13-7/h8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPQTOGHEILJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCCC2CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine typically involves the reaction of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with methylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The tetrahydrobenzothiazole scaffold is common among the compared compounds, but substituent positions and functional groups critically influence their properties:
Physicochemical Properties
- Solubility : The dihydrochloride and hydrochloride salts (e.g., and ) exhibit higher aqueous solubility compared to free bases, critical for in vivo applications .
- The methylamine group at position 4 provides a flexible side chain, enabling interactions with hydrophobic pockets in biological targets. In contrast, the sulfonamide group in enhances polarity and hydrogen-bonding capacity .
Biological Activity
Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine (CAS No. 77528-58-6) is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2S |
| Molecular Weight | 196.31 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds derived from benzothiazoles exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is often mediated through the modulation of signaling pathways such as the MAPK/ERK pathway.
- Neuroprotective Effects : There is emerging evidence suggesting that benzothiazole derivatives may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antimicrobial Assays : A study conducted by researchers at Clemson University evaluated the antimicrobial properties of various benzothiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects at concentrations as low as 50 µM .
- Cytotoxicity Testing : In vitro assays on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be around 25 µM for certain cancer types .
- Neuroprotection Studies : Research published in MDPI journals highlighted the neuroprotective effects of benzothiazole derivatives in models of oxidative stress. The compounds were shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents .
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. The compound has been classified with several hazard statements indicating potential health risks upon exposure:
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H319 | Causes serious eye irritation |
Q & A
Q. What are the established synthetic routes for Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine?
The synthesis typically involves cyclocondensation of substituted cyclohexanones with thiourea derivatives to form the benzothiazole core, followed by functionalization of the methylamine group. For example, Schiff base intermediates may be generated by reacting 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine with aldehydes under reflux in ethanol with catalytic acetic acid . Post-synthetic modifications, such as reductive amination, are employed to introduce the methyl group. Reaction conditions (e.g., solvent, temperature, and catalyst) significantly influence yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the benzothiazole scaffold and methylamine substituents. DEPT and 2D experiments (HSQC, HMBC) resolve overlapping signals in the tetrahydrobenzothiazole ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] peak at m/z 195.1) and fragmentation patterns .
- IR Spectroscopy : Identification of N-H stretching (3200–3400 cm) and C=S vibrations (650–750 cm) .
Q. How is the purity of this compound typically assessed in research settings?
Purity is evaluated via:
- HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Melting Point Analysis : Consistency with literature values (if available) indicates purity. Note that some derivatives may exhibit polymorphism, requiring differential scanning calorimetry (DSC) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.4%) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations model electron density distributions to predict sites for electrophilic/nucleophilic attack. For example, the methylamine group’s lone pair on nitrogen is a reactive center for alkylation or acylation. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets, such as enzymes or receptors, guiding SAR studies . Additionally, AI-driven synthetic planning tools (e.g., IBM RXN) propose optimized reaction pathways and catalysts .
Q. What strategies are employed to resolve contradictions in crystallographic data for such heterocyclic amines?
Discrepancies in crystal structure refinement (e.g., bond lengths or torsion angles) are addressed by:
- High-Resolution X-ray Diffraction : Collecting data at low temperature (100 K) to minimize thermal motion artifacts .
- Twinned Data Refinement : Using SHELXL for twin-law correction and iterative least-squares refinement .
- Validation Tools : Programs like PLATON check for voids, hydrogen bonding, and symmetry errors .
Q. What are the challenges in determining the stereochemistry of this compound, and how are they addressed?
The tetrahydrobenzothiazole ring introduces conformational flexibility, complicating stereochemical assignment. Strategies include:
- NOESY NMR : Detecting through-space interactions between axial/equatorial protons to infer ring puckering .
- Chiral Chromatography : Using chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Correlating experimental and computed spectra to assign absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
